molecular formula C4H6N2S2 B155531 2-Methyl-5-(methylsulfanyl)-1,3,4-thiadiazole CAS No. 1925-78-6

2-Methyl-5-(methylsulfanyl)-1,3,4-thiadiazole

Cat. No.: B155531
CAS No.: 1925-78-6
M. Wt: 146.2 g/mol
InChI Key: NEKCOKJRDOPRSK-UHFFFAOYSA-N
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Description

2-Methyl-5-(methylsulfanyl)-1,3,4-thiadiazole (CAS: 1925-78-6) is a heterocyclic compound with the molecular formula C₄H₆N₂S₂ and a molecular weight of 146.23 g/mol . The structure comprises a 1,3,4-thiadiazole core substituted with a methyl group at position 2 and a methylsulfanyl (-SCH₃) group at position 3. This compound belongs to a class of 1,3,4-thiadiazole derivatives, which are renowned for their diverse pharmacological and chemical properties, including antimicrobial, anticancer, and anticonvulsant activities . Its synthesis typically involves cyclization or alkylation reactions, as evidenced by methods described for analogous thiadiazole derivatives .

Properties

IUPAC Name

2-methyl-5-methylsulfanyl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S2/c1-3-5-6-4(7-2)8-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKCOKJRDOPRSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1925-78-6
Record name 2-methyl-5-(methylsulfanyl)-1,3,4-thiadiazole
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Preparation Methods

Reaction Mechanism and Conditions

  • Synthesis of 2-Methyl-1,3,4-Thiadiazole-5-Thiol :
    The precursor (3 ) is synthesized via cyclization of methyl-substituted thiosemicarbazide (1 ) with carbon disulfide (2 ) in acidic media (e.g., concentrated HCl or H2SO4). The reaction proceeds through intramolecular cyclodehydration, forming the thiadiazole ring with a thiol group at position 5.

    CH3C(=S)NHNH2+CS2H+2-Methyl-1,3,4-thiadiazole-5-thiol+Byproducts\text{CH}_3-\text{C}(=\text{S})-\text{NH}-\text{NH}_2 + \text{CS}_2 \xrightarrow{\text{H}^+} \text{2-Methyl-1,3,4-thiadiazole-5-thiol} + \text{Byproducts}
  • Methylation of the Thiol Group :
    The thiol group at position 5 undergoes nucleophilic substitution with methyl iodide in ethanol under alkaline conditions (e.g., KOH) at 10–20°C. The reaction typically achieves a moderate yield of 49–55% after recrystallization.

    2-Methyl-1,3,4-thiadiazole-5-thiol+CH3IKOH, EtOH2-Methyl-5-(methylsulfanyl)-1,3,4-thiadiazole+KI\text{2-Methyl-1,3,4-thiadiazole-5-thiol} + \text{CH}_3\text{I} \xrightarrow{\text{KOH, EtOH}} \text{this compound} + \text{KI}

Optimization Notes :

  • Solvent Choice : Ethanol facilitates better solubility of the thiol precursor compared to polar aprotic solvents.

  • Temperature Control : Maintaining temperatures below 20°C minimizes side reactions such as over-alkylation.

Cyclization of Methyl-Substituted Thiosemicarbazides

Thiosemicarbazides serve as versatile precursors for thiadiazole synthesis. This route leverages the cyclization of N -methyl thiosemicarbazide (5 ) with sulfurizing agents like carbon disulfide or phosphorus pentasulfide.

Procedure:

  • Formation of Thiosemicarbazide :
    Methyl hydrazine reacts with methyl isothiocyanate in ethanol to yield N -methyl thiosemicarbazide.

  • Cyclization :
    The thiosemicarbazide undergoes cyclization in the presence of carbon disulfide and concentrated sulfuric acid, forming 2-methyl-1,3,4-thiadiazole-5-thiol (3 ). Subsequent methylation follows as described in Section 1.

    CH3NHNH2+CH3NCSCH3NHC(=S)NHNH2CS2,H2SO42-Methyl-1,3,4-thiadiazole-5-thiol\text{CH}_3-\text{NH}-\text{NH}_2 + \text{CH}_3-\text{NCS} \rightarrow \text{CH}_3-\text{NH}-\text{C}(=\text{S})-\text{NH}-\text{NH}_2 \xrightarrow{\text{CS}_2, \text{H}_2\text{SO}_4} \text{2-Methyl-1,3,4-thiadiazole-5-thiol}

Yield : 65–70% for the cyclization step.

Advantages :

  • High atom economy.

  • Compatibility with diverse sulfurizing agents (e.g., Lawesson’s reagent).

One-Pot Multicomponent Synthesis

Augustine et al. demonstrated a one-pot method using propylphosphonic anhydride (T3P) to couple carboxylic acids, hydrazides, and sulfur reagents. For this compound, this approach involves:

Reaction Scheme:

  • Formation of Acylhydrazine :
    Methyl carboxylic acid (6 ) reacts with hydrazine to form methyl acylhydrazine (7 ).

  • Cyclization with P2_2S5_5 :
    The acylhydrazine undergoes cyclization with phosphorus pentasulfide in the presence of T3P, directly yielding the target compound.

    CH3COOH+NH2NH2CH3CONHNH2P2S5,T3PThis compound\text{CH}_3-\text{COOH} + \text{NH}_2-\text{NH}_2 \rightarrow \text{CH}_3-\text{CONHNH}_2 \xrightarrow{\text{P}_2\text{S}_5, \text{T3P}} \text{this compound}

Yield : 75–85%.

Key Benefits :

  • Eliminates intermediate isolation.

  • T3P acts as a dehydrating agent, enhancing reaction efficiency.

Comparative Analysis of Methods

Method Starting Materials Conditions Yield Complexity
Alkylation of Thiol2-Methyl-1,3,4-thiadiazole-5-thiol, CH3_3IKOH, EtOH, 10–20°C49–55%Moderate
Thiosemicarbazide CyclizationMethyl hydrazine, CH3_3NCSH2_2SO4_4, CS2_2, reflux65–70%High
One-Pot SynthesisCH3_3COOH, NH2_2NH2_2, P2_2S5_5T3P, 80°C75–85%Low

Challenges and Practical Considerations

  • Precursor Availability :
    Synthesizing 2-methyl-1,3,4-thiadiazole-5-thiol requires stringent control of cyclization conditions to avoid ring-opening side reactions.

  • Methylation Efficiency :
    Alkylation with methyl iodide may compete with oxidation of the thiol group, necessitating inert atmospheres.

  • Scalability :
    The one-pot method offers superior scalability but requires specialized reagents like T3P .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(methylsulfanyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiadiazole ring, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, potassium tert-butoxide, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol, thioether derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its thiadiazole ring structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that have various applications in catalysis and materials science.

Biology

The compound has been extensively investigated for its antimicrobial and antifungal properties. Recent studies have shown that derivatives of thiadiazoles exhibit significant activity against various strains of bacteria and fungi.

Table 1: Antimicrobial Activity of 2-Methyl-5-(methylsulfanyl)-1,3,4-thiadiazole

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32.6 μg/mL
This compoundEscherichia coli47.5 μg/mL
This compoundCandida albicansNot significant

The antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in cellular processes.

Medicine

In medicinal chemistry, this compound is explored for its potential anti-inflammatory and anticancer activities. Research indicates that it may interact with cellular receptors and enzymes that modulate signaling pathways involved in inflammation and cell proliferation.

Case Study: Anticancer Activity
A study investigating the anticancer properties of thiadiazole derivatives found that certain modifications to the thiadiazole ring enhanced cytotoxicity against cancer cell lines. These findings suggest that this compound could serve as a scaffold for developing new anticancer agents.

Industrial Applications

In industry, this compound is utilized in the production of agrochemicals and serves as an intermediate in the synthesis of dyes and pigments. Its unique chemical properties make it suitable for developing new formulations that require specific reactivity or stability.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(methylsulfanyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In medicinal applications, it may interact with cellular receptors and enzymes, modulating signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 1,3,4-Thiadiazole Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities References
This compound 2-CH₃, 5-SCH₃ 146.23 Antimicrobial potential, structural simplicity
N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide 2-NHCOCH₃, 5-SCH₃ 193.25 Enhanced antimicrobial activity
2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole 2-SO₂CH₃, 5-CF₃ 232.20 High stability, electron-withdrawing groups
5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole 4-CH₃, 5-SC₆H₃Cl₂ 277.19 Lipophilic, potential CNS activity
2-(2-Chlorophenyl)-5-methyl-1,3,4-thiadiazole 5-CH₃, 2-C₆H₄Cl 210.68 Aromatic lipophilicity, receptor binding
Disulfides with 1,3,4-thiadiazole moieties (e.g., Liu et al., 2018) Variable R1/R2 groups ~250–350 Anticancer activity (A549, HeLa cells)
5-Substituted thiadiazol-2-yl-sulfanyl acetic acid derivatives 2-SCH₂COOH, variable R ~200–250 Anticonvulsant, polar functional groups

Key Comparative Insights

Substituent Effects on Bioactivity Methylsulfanyl (-SCH₃) vs. Methylsulfonyl (-SO₂CH₃): The methylsulfanyl group in the target compound is less oxidized than methylsulfonyl, making it more reactive in redox processes. Aromatic vs. Aliphatic Substituents: Derivatives with aryl groups (e.g., 2-(2-chlorophenyl)-5-methyl-1,3,4-thiadiazole) exhibit increased lipophilicity, favoring blood-brain barrier penetration, while aliphatic analogs (e.g., acetamide derivatives) show improved solubility for antimicrobial applications .

Biological Activity Profiles Anticancer Activity: Disulfide-linked thiadiazoles (e.g., Liu et al., 2018) demonstrate cytotoxic effects against lung (A549) and cervical (HeLa) cancer cells, attributed to disulfide bond redox activity . The target compound lacks disulfide bridges but may share structural motifs for targeting similar pathways. Antimicrobial Potential: N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide shows enhanced antimicrobial activity due to the acetamide group, which may facilitate hydrogen bonding with microbial enzymes .

Synthetic Accessibility

  • The target compound is synthesized via straightforward alkylation, whereas bridged dimers (e.g., compounds 6 and 7 in ) require multi-step procedures, impacting scalability .

Biological Activity

2-Methyl-5-(methylsulfanyl)-1,3,4-thiadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a thiadiazole ring , which is known for its unique chemical reactivity. The synthesis typically involves cyclization reactions starting from thiosemicarbazide and methyl iodide, followed by treatment with phosphorus oxychloride. Common solvents used in this process include dichloromethane and ethanol.

Antimicrobial Properties

This compound has been investigated for its antimicrobial and antifungal activities. Studies have shown that derivatives of thiadiazoles exhibit significant activity against various strains of bacteria and fungi. For instance, compounds derived from the thiadiazole framework have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundS. aureus32.6 μg/mL
E. coli47.5 μg/mL
Candida albicansNot significant

Anticancer Activity

Research has also highlighted the anticancer potential of this compound derivatives. Some studies report moderate to high cytotoxic activity against various cancer cell lines. For example, derivatives tested on the HCT116 colon cancer cell line showed IC50 values ranging from 0.74 to 10 μg/mL . This suggests that these compounds could serve as promising candidates for further development in cancer therapeutics.

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxic effects of thiadiazole derivatives on liver carcinoma cell lines (HEPG2), several compounds exhibited significant growth inhibition, indicating their potential as anticancer agents .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial cells and cancer cells:

  • Antimicrobial Mechanism : The compound disrupts bacterial cell membranes and inhibits essential enzymes involved in metabolic processes.
  • Anticancer Mechanism : It may modulate signaling pathways related to cell proliferation and apoptosis by inhibiting caspases involved in programmed cell death .

Comparative Analysis with Similar Compounds

When compared to other compounds within the thiadiazole family, this compound exhibits unique properties due to its specific substituents:

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityAnticancer Activity
This compoundModerateSignificant
2-Methyl-5-(methylsulfanyl)furanLowModerate
2-Methyl-5-(methylsulfanyl)pyrimidineHighLow

Q & A

Q. Optimization Strategies :

  • Use copper catalysts or phase-transfer agents to improve cross-coupling efficiency .
  • Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts.

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